Glycinamide, L-leucyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

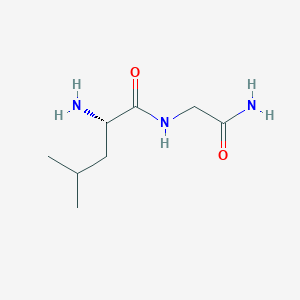

Glycinamide, L-leucyl- is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycinamide, L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycinamide, L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuropharmacological Applications

Glycinamide, L-leucyl- has been studied for its effects on neurotransmitter systems, particularly dopamine receptors. Research indicates that this compound can modulate the activity of dopamine D2 receptors, which are crucial in the regulation of mood, motivation, and reward pathways.

Key Findings:

- Modulation of Dopamine Receptors : Studies have shown that Glycinamide derivatives can increase agonist binding to dopamine D2 receptors without affecting antagonist binding. This property may be beneficial for developing treatments for conditions like schizophrenia and Parkinson's disease .

- Neuroprotective Effects : Glycinamide has been linked to neuroprotective properties. For instance, it has been shown to attenuate amnesia induced by puromycin in animal models, suggesting potential therapeutic applications in cognitive disorders .

Antimicrobial Research

Recent studies have identified Glycinamide, L-leucyl- and its derivatives as promising candidates for antimicrobial agents. The compound's structure allows it to interact with bacterial targets, potentially inhibiting their growth.

Key Findings:

- Targeting Bacterial Pathways : The compound can serve as a building block for synthesizing larger peptides that target bacterial enzymes involved in lysine biosynthesis, making it a candidate for developing narrow-spectrum antibiotics .

- Resistance Management : Glycinamide derivatives have shown potential in treating resistant bacterial infections, highlighting their relevance in the ongoing battle against antibiotic resistance .

Peptide Synthesis

Glycinamide, L-leucyl- is also significant in peptide synthesis. Its unique amino acid sequence allows researchers to create peptides with specific biological activities.

Synthesis Techniques:

- Solid-Phase Peptide Synthesis (SPPS) : This method is commonly used to synthesize Glycinamide-containing peptides. The process involves attaching the amino acid to a solid support and sequentially adding other amino acids .

- Comparative Studies : Various analogues of Glycinamide have been synthesized to study their biological activities and stability. For example, modifications at specific positions can enhance their bioactivity or stability .

Data Tables

The following table summarizes the key applications and findings related to Glycinamide, L-leucyl-:

Case Studies

- Dopamine Receptor Modulation : In a study investigating the effects of Glycinamide on rat models, it was found that the compound significantly increased dopamine receptor density in spontaneously hypertensive rats (SHRs), indicating its potential role in managing hypertension through dopaminergic pathways .

- Antimicrobial Efficacy : A recent case study focused on the synthesis of Glycinamide derivatives demonstrated their effectiveness against various bacterial strains. The study highlighted how structural modifications could enhance antimicrobial activity, paving the way for new therapeutic agents .

特性

CAS番号 |

39705-58-3 |

|---|---|

分子式 |

C8H17N3O2 |

分子量 |

187.24 g/mol |

IUPAC名 |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide |

InChI |

InChI=1S/C8H17N3O2/c1-5(2)3-6(9)8(13)11-4-7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |

InChIキー |

YDNRMWLLVUIROM-LURJTMIESA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。